molecular formula C10H13NO2 B555941 dl-Isoserine CAS No. 565-71-9

dl-Isoserine

Cat. No. B555941
CAS RN: 565-71-9
M. Wt: 105.09 g/mol
InChI Key: SCIFESDRCALIIM-SECBINFHSA-N
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Description

Molecular Structure Analysis

The molecular formula of dl-Isoserine is C3H7NO3 . The structure includes a carboxyl group (-COOH), an amino group (-NH2), and a hydroxyl group (-OH) on the second carbon atom .


Physical And Chemical Properties Analysis

Dl-Isoserine is a white to almost white crystalline powder . It has a molecular weight of 105.09 g/mol . The density is approximately 1.4 g/cm3 .

Scientific Research Applications

  • Formation of Complexes with Metals : A study by Braibanti et al. (1980) explored how dl-Isoserine forms complexes with divalent metals like nickel(II) and copper(II). These complexes contain a pentatomic chelate ring, with significant implications for understanding the roles of different amino acid moieties in complex formation. This research is particularly relevant in the field of inorganic chemistry and could have applications in areas like catalysis and metal ion chelation (Braibanti et al., 1980).

  • Synthesis of Isoserine Side Chains for Anticancer Agents : Ojima, Lin, and Wang (1999) reported the development of efficient methods for synthesizing isoserine side chains of taxoids, which are vital components of important anticancer drugs like Taxol and Taxotère. This advancement in medicinal chemistry highlights dl-Isoserine's role in the development of new and more effective anticancer agents (Ojima et al., 1999).

  • Synthesis of DL-Homoserine : Hayashi (1959) investigated the synthesis of DL-homoserine, an amino acid important in the study of amino acid metabolism. The focus was on developing a more efficient synthesis process with fewer steps and simpler separation methods, demonstrating the significance of dl-Isoserine in biochemical and pharmacological research (Hayashi, 1959).

  • Interaction with Pyridoxal Phosphate in Enzymatic Processes : Research by Schnackerz, Feldmann, and Hull (1979) explored how the competitive inhibitor dl-Isoserine forms a complex with pyridoxal phosphate in the enzyme D-serine dehydratase. This study is crucial for understanding dl-Isoserine's role in enzyme inhibition and its potential applications in enzymology and drug design (Schnackerz et al., 1979).

  • Role in Atopic Dermatitis Treatment : A study by Lee et al. (2019) examined the effects of dl-Malic acid, a component of α-hydroxy acids related to dl-Isoserine, on atopic dermatitis. The study showed that dl-Malic acid improved skin conditions in mice and inhibited certain inflammatory pathways, indicating its potential in dermatological applications (Lee et al., 2019).

Safety And Hazards

Dl-Isoserine should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870737
Record name (+/-)-Isoserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-Isoserine

CAS RN

565-71-9, 632-12-2
Record name Isoserine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoserine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-hydroxypropionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Isoserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-amino-2-hydroxy
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-2-hydroxypropanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoserine, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
TM Williams, R Crumbie… - The Journal of Organic …, 1985 - ACS Publications
Syntheses of di-isoserine (3-amino-2-hydroxypropanoic acid, 7) and further functionalized derivatives are described. Reaction of glyoxylicacid with nitromethane gives the known 2-…
Number of citations: 45 pubs.acs.org
L Biro, E Balogh, P Buglyo - Journal of Organometallic Chemistry, 2013 - Elsevier
… [Ru(η 6 -p-cym)ise](CF 3 SO 3 )·0.5H 2 O (1) was prepared in moderate yield from [Ru(η 6 -p-cym)(acetone) 3 ](CF 3 SO 3 ) 2 by reacting it with dl-isoserine at room temperature in the …
Number of citations: 18 www.sciencedirect.com
A Braibanti, F Dallavalle, G Mori, L Valla - Inorganica Chimica Acta, 1980 - Elsevier
… amino- ethanolate and aminocarboxylate moieties in com- plex formation, we have now undertaken the calori- metric determination of enthalpy changes in the reactions of DL-isoserine …
Number of citations: 1 www.sciencedirect.com
S Kondo, K IINUMA, M HAMADA, K MAEDA… - The Journal of …, 1974 - jstage.jst.go.jp
… I was synthesized from 6'-N-BOC*-kanamycin by acylation with BOC-DL-isoserine. The 6'-N-… ester13) (303 mg, 1.0 mmole) of BOC-DL-isoserine** in dimethoxyethane (5 ml) at room …
Number of citations: 17 www.jstage.jst.go.jp
DR Rao, KR Vijayalakshimi, K Hariharan - Biochemical Journal, 1970 - ncbi.nlm.nih.gov
… The partially purified enzyme did not catalyse the formation of pyruvate from Dor L-serine or DL-isoserine. Bacterial extracts did not form pyruvate fromN-acetyldehydroalanine, though …
Number of citations: 8 www.ncbi.nlm.nih.gov
JP Kaltenbach, FA Carone, CE Ganote - Experimental and molecular …, 1982 - Elsevier
… Little or no protective effect against D-serine or D-DAPA was afforded by L-alanine, p-alanine, DL-isoserine, DL3-hydroxybutyric acid, L- or DL-lactic acid, 2-amino-2-methyl- …
Number of citations: 23 www.sciencedirect.com
FA Schofield, HB Lewis - Journal of Biological Chemistry, 1947 - cabdirect.org
… The most effective were dl-and d-alanine followed by dl-serine, l-alanine and dl-isoserine in that order. β-Alanine was not effective. JN Davidson. …
Number of citations: 12 www.cabdirect.org
FA Schofield, HB Lewis - Journal of Biological Chemistry, 1947 - cabdirect.org
… absorption coefficients for dl-, d-and l-alanine were 80, 61 and 73, respectively; additional observations showed coefficients of 51, 67 and 14 for β-alanine, dl-serine and dl-isoserine, …
Number of citations: 33 www.cabdirect.org
JH Pazur - Journal of the American Chemical Society, 1953 - ACS Publications
… DL-isoserine.—A mixture of 4.0g. of a-bromo/3-phthalimidopropionic acid (IX), 5.2 g. … of DL-isoserine, mp 237 with decomposition. , -Dihydroxy-d-amino-M-butyric Acid (X).—VUIb, 0.8 g., …
Number of citations: 14 pubs.acs.org
J Zeidler, RN Gupta, BG Sayer… - The Journal of Organic …, 2003 - ACS Publications
The biosynthetic origin of the C 3 unit, C-6,5,5‘, of pyridoxamine was investigated in two yeasts, Candida utilis ATCC 9256 and Saccharomyces cerevisiae ATCC 7752. The …
Number of citations: 25 pubs.acs.org

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